molecular formula C20H17F5N2O2 B12405588 (Rac)-ErSO-DFP

(Rac)-ErSO-DFP

Katalognummer: B12405588
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: IVIIASPFEXRZGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Rac)-ErSO-DFP is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are molecules that are mirror images of each other. The specific structure and properties of this compound make it a valuable subject for research in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-ErSO-DFP typically involves several steps, starting with the preparation of the precursor molecules. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to facilitate the formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The industrial process often involves the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (Rac)-ErSO-DFP undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for various applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (Rac)-ErSO-DFP is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable for developing new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a useful tool for probing biochemical pathways and understanding molecular mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique properties may allow it to interact with specific molecular targets, making it a candidate for drug development and disease treatment.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes, including the manufacture of polymers, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of (Rac)-ErSO-DFP involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compounds similar to (Rac)-ErSO-DFP include other racemic mixtures and derivatives with similar structural features. Examples include MBQ-167, MBQ-168, and EHop-097, which are inhibitors of the GTP-binding proteins Rac and Cdc42 .

Uniqueness: What sets this compound apart from similar compounds is its specific combination of chemical properties and reactivity. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C20H17F5N2O2

Molekulargewicht

412.4 g/mol

IUPAC-Name

3-(4,4-difluoropiperidin-1-yl)-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29)

InChI-Schlüssel

IVIIASPFEXRZGM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(F)F)C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.